molecular formula C12H17BrO B8131137 1-Bromo-2-(2-isobutoxyethyl)benzene

1-Bromo-2-(2-isobutoxyethyl)benzene

Cat. No.: B8131137
M. Wt: 257.17 g/mol
InChI Key: KOTOGYUJDIANCF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-(2-isobutoxyethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(2-isobutoxyethyl)benzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(2-isobutoxyethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-2-(2-isobutoxyethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-(2-isobutoxyethyl)benzene in chemical reactions typically involves electrophilic aromatic substitution. The bromine atom on the benzene ring acts as an electrophile, facilitating the formation of a positively charged intermediate (arenium ion). This intermediate then undergoes further reactions, such as nucleophilic attack or elimination, to yield the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2-(2-isobutoxyethyl)benzene is unique due to the presence of the isobutoxyethyl group, which can influence its reactivity and the types of reactions it can undergo. This structural feature can also affect its physical properties, such as solubility and boiling point, making it distinct from other brominated benzenes .

Properties

IUPAC Name

1-bromo-2-[2-(2-methylpropoxy)ethyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO/c1-10(2)9-14-8-7-11-5-3-4-6-12(11)13/h3-6,10H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTOGYUJDIANCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCCC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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